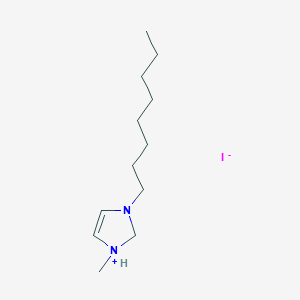
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The imidazolium core structure is a five-membered ring containing two nitrogen atoms, which imparts significant chemical versatility and reactivity.
Métodos De Preparación
The synthesis of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of 1-methylimidazole with 1-iodooctane. The reaction is carried out in an organic solvent such as acetonitrile or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography. Industrial production methods may involve continuous flow reactors to enhance yield and purity while reducing reaction time and waste.
Análisis De Reacciones Químicas
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium ring, where halides or other nucleophiles replace the iodide ion. Common reagents include sodium azide, potassium cyanide, and various alkoxides.
Aplicaciones Científicas De Investigación
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: The compound is employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids, due to its ability to dissolve both polar and non-polar substances.
Medicine: Research has explored its potential as a drug delivery agent, leveraging its ionic nature to enhance the solubility and bioavailability of pharmaceutical compounds.
Industry: It is utilized in electrochemical applications, including batteries and supercapacitors, where its ionic conductivity and thermal stability are advantageous.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium ring can engage in π-π stacking with aromatic residues, while the alkyl chain provides hydrophobic interactions. These interactions facilitate the compound’s role as a solvent, catalyst, or stabilizing agent in various chemical and biological processes.
Comparación Con Compuestos Similares
1-Methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium iodide can be compared with other imidazolium-based ionic liquids, such as:
1-Methyl-3-octylimidazolium chloride: Similar in structure but with a chloride anion, it exhibits different solubility and reactivity profiles.
1-Dodecyl-3-methylimidazolium chloride: With a longer alkyl chain, this compound has enhanced hydrophobicity and is used in different applications.
1-Hexyl-3-methylimidazolium nitrate: This compound has a nitrate anion, which imparts different oxidative properties and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of imidazolium-based ionic liquids.
Propiedades
Número CAS |
188589-28-8 |
|---|---|
Fórmula molecular |
C12H25IN2 |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
1-methyl-3-octyl-1,2-dihydroimidazol-1-ium;iodide |
InChI |
InChI=1S/C12H24N2.HI/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;/h10-11H,3-9,12H2,1-2H3;1H |
Clave InChI |
GAEFPPNGRPSNEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C[NH+](C=C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Bis[4-(diethylamino)-2-ethoxyphenyl]-2-benzofuran-1(3H)-one](/img/structure/B12578203.png)

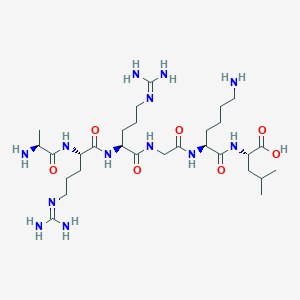
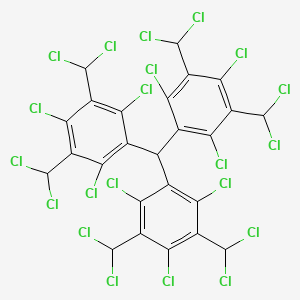
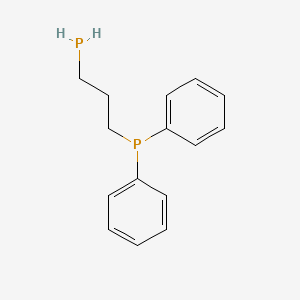
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]butan-2-one](/img/structure/B12578242.png)
![Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester](/img/structure/B12578247.png)
![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)

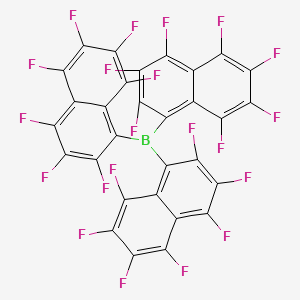
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![3-Pentanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B12578274.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
![4-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B12578284.png)
